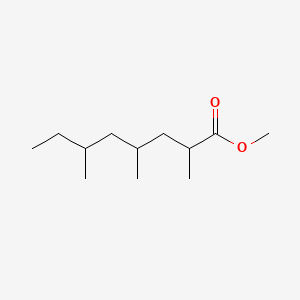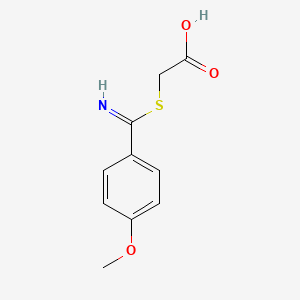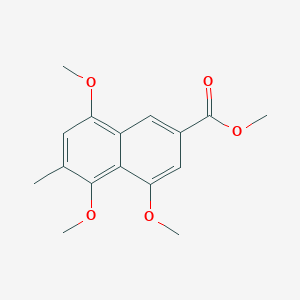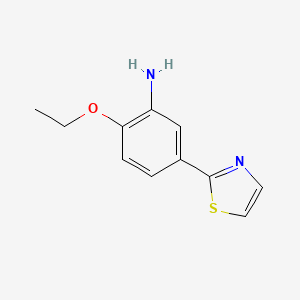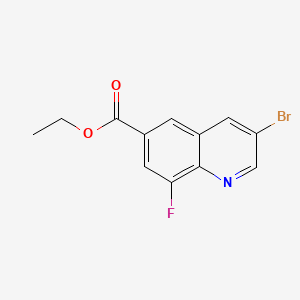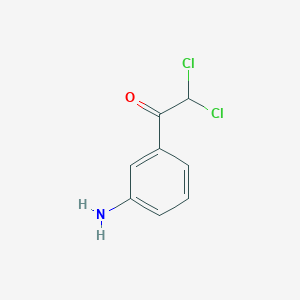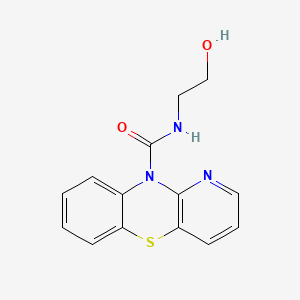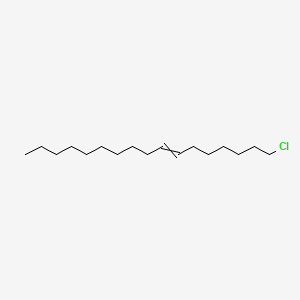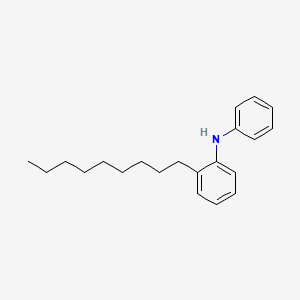
2-Cyclobuten-1-one, 3-ethoxy-2,4,4-trifluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobuten-1-one, 3-ethoxy-2,4,4-trifluoro- is a chemical compound with the molecular formula C6H5F3O2 It is characterized by the presence of a cyclobutenone ring substituted with ethoxy and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobuten-1-one, 3-ethoxy-2,4,4-trifluoro- typically involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with appropriate reagents under controlled conditions. One common method includes the use of triethyl phosphite, which upon heating, facilitates a [4+2] cycloaddition reaction to form the desired product . The reaction conditions often require specific temperatures and solvents to ensure the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of 2-Cyclobuten-1-one, 3-ethoxy-2,4,4-trifluoro- may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps such as purification, crystallization, and quality control to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobuten-1-one, 3-ethoxy-2,4,4-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups using reagents like phenylmagnesium bromide.
Common Reagents and Conditions
Phenylmagnesium bromide: Used for ethoxy group substitution.
Organozinc compounds: Facilitate 1,2-addition to the carbonyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phenylmagnesium bromide results in ethoxy group substitution products, while reactions with organozinc compounds yield products from 1,2-addition to the carbonyl group .
Scientific Research Applications
2-Cyclobuten-1-one, 3-ethoxy-2,4,4-trifluoro- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclobuten-1-one, 3-ethoxy-2,4,4-trifluoro- involves its interaction with molecular targets through various pathways. For instance, in peptide synthesis, it acts as a protecting group for the N-H terminal of amino acids, which can be removed by acidic hydrolysis . The compound’s reactivity with different reagents allows it to participate in diverse chemical transformations.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Shares similar structural features and is used in similar applications.
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one: Another related compound with comparable properties.
Uniqueness
2-Cyclobuten-1-one, 3-ethoxy-2,4,4-trifluoro- is unique due to its cyclobutenone ring structure, which imparts distinct reactivity and stability compared to other similar compounds. Its specific substitution pattern with ethoxy and trifluoromethyl groups also contributes to its unique chemical behavior and applications.
Properties
Molecular Formula |
C6H5F3O2 |
|---|---|
Molecular Weight |
166.10 g/mol |
IUPAC Name |
3-ethoxy-2,4,4-trifluorocyclobut-2-en-1-one |
InChI |
InChI=1S/C6H5F3O2/c1-2-11-5-3(7)4(10)6(5,8)9/h2H2,1H3 |
InChI Key |
ZAHDWVSFTXJHSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=O)C1(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromopyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B13944701.png)

